molecular formula C31H28N2O B8065758 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Cat. No.: B8065758
M. Wt: 444.6 g/mol
InChI Key: MKKCRASVHNCBJA-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be synthesized through a Debus-Radziszewski reaction.

    Introduction of the Methanol Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a base.

    Attachment of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and an appropriate catalyst.

    Addition of the Triphenylmethyl Group: The final step could involve the protection of the nitrogen atom with a triphenylmethyl group using triphenylmethyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the triphenylmethyl protecting group using hydrogenation or other reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Deprotected imidazole derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with antifungal, antibacterial, or anticancer properties.

    Industry: Use as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The imidazole ring can coordinate with metal ions, influencing enzyme activity or protein function. The aromatic groups may enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-methanol: Lacks the dimethylphenyl and triphenylmethyl groups, making it less complex.

    2,3-Dimethylphenyl Imidazole: Similar aromatic structure but without the hydroxymethyl and triphenylmethyl groups.

    Triphenylmethyl Imidazole: Contains the triphenylmethyl group but lacks the dimethylphenyl and hydroxymethyl groups.

Uniqueness

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is unique due to its combination of functional groups, which may impart specific chemical reactivity and potential applications not seen in simpler imidazole derivatives. The presence of both electron-donating and electron-withdrawing groups can influence its chemical behavior, making it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKCRASVHNCBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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